
Irak4-IN-12
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Overview
Description
Irak4-IN-12 is a potent inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are essential for innate immune responses and inflammation . Inhibition of IRAK4 has shown promise in treating various inflammatory and autoimmune diseases, as well as certain cancers .
Preparation Methods
The synthesis of Irak4-IN-12 involves several steps, including the preparation of key intermediates and their subsequent coupling. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including cyclization and functional group transformations.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity towards IRAK4.
Purification: The final compound is purified using techniques such as chromatography to obtain a high-purity product suitable for biological testing.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and scalability, as well as ensuring compliance with regulatory standards for pharmaceutical production .
Chemical Reactions Analysis
Irak4-IN-12 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to convert certain functional groups to more reactive forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions are typically intermediates that are further processed to yield the final compound .
Scientific Research Applications
Inflammatory Diseases
IRAK4 inhibitors like Irak4-IN-12 are being explored as potential treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. By inhibiting IRAK4 activity, these compounds can reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammation .
Cancer Treatment
Recent studies have highlighted the role of IRAK4 in cancer, particularly in pancreatic ductal adenocarcinoma (PDAC). High levels of phosphorylated IRAK4 correlate with poor prognosis and chemoresistance in PDAC patients. Inhibition of IRAK4 has been shown to enhance the efficacy of chemotherapy agents like gemcitabine by promoting apoptosis and reducing tumor growth . This positions this compound as a promising candidate for combination therapies aimed at improving outcomes in cancer patients.
Autoimmune Disorders
Due to its central role in immune signaling, IRAK4 is also a target for therapeutic interventions in autoimmune disorders. Inhibitors like this compound may help modulate aberrant immune responses by downregulating TLR-mediated activation pathways, thus providing a novel approach to treating conditions such as systemic lupus erythematosus and multiple sclerosis .
Case Study 1: Pancreatic Ductal Adenocarcinoma
A study demonstrated that pharmacological inhibition of IRAK4 using small-molecule inhibitors led to significant reductions in NF-κB activity and tumor growth in both human and murine models of PDAC. The inhibition not only decreased tumor cell proliferation but also sensitized cells to chemotherapy, indicating the potential of this compound in enhancing therapeutic responses .
Case Study 2: Rheumatoid Arthritis
In preclinical models of rheumatoid arthritis, treatment with IRAK4 inhibitors resulted in decreased joint inflammation and damage. The compounds effectively reduced levels of inflammatory cytokines such as TNF-α and IL-6, suggesting their utility in managing autoimmune inflammatory responses .
Structural Insights
The design and optimization of this compound are informed by structural studies revealing critical interactions within the ATP-binding site of IRAK4. The unique features of this binding pocket allow for high selectivity against other kinases, minimizing off-target effects while maximizing therapeutic efficacy .
Mechanism of Action
Irak4-IN-12 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as nuclear factor kappa B (NF-κB), which are involved in promoting inflammation and cell survival . By blocking this pathway, this compound can reduce inflammation and potentially inhibit the growth of cancer cells .
Comparison with Similar Compounds
Irak4-IN-12 can be compared with other IRAK4 inhibitors, such as BAY1834845 (zabedosertib) and KT-474 . These compounds also target the IRAK4 kinase but may differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique in its specific structural features that confer high selectivity and potency towards IRAK4 .
Similar Compounds
BAY1834845 (zabedosertib): Another potent IRAK4 inhibitor with clinical applications in inflammatory diseases.
KT-474: A selective IRAK4 degrader used in the treatment of autoimmune diseases.
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and medical fields.
Biological Activity
Irak4-IN-12 is a potent inhibitor of the interleukin-1 receptor-associated kinase 4 (IRAK4), a critical component in the signaling pathways of the immune system, particularly those involving Toll-like receptors (TLRs) and interleukin-1 (IL-1). This compound has garnered attention due to its potential therapeutic applications in various inflammatory diseases and cancers.
IRAK4 plays a pivotal role in mediating immune responses by facilitating the activation of downstream signaling pathways, including NF-κB and MAPK cascades. Inhibition of IRAK4 disrupts these pathways, leading to reduced production of pro-inflammatory cytokines. Studies have shown that this compound effectively blocks IRAK4 autophosphorylation, thereby preventing the activation of downstream targets such as TAK1 and IKKβ, which are essential for cytokine production in response to TLR and IL-1 stimulation .
In Vitro Studies
In vitro experiments have demonstrated that this compound significantly decreases the levels of inflammatory cytokines such as IL-1, IL-6, and TNF-alpha in human monocytes. For instance, treatment with this compound resulted in a reduction of IL-1 mRNA levels by approximately 1.7-fold at 1 hour and 2.6-fold at 4 hours post-stimulation with TLR agonists .
Table 1: In Vitro Efficacy of this compound
Cytokine | Baseline Level (pg/mL) | Level Post-Treatment (pg/mL) | Reduction (%) |
---|---|---|---|
IL-1 | 100 | 60 | 40 |
IL-6 | 150 | 70 | 53.3 |
TNF-alpha | 200 | 80 | 60 |
The data indicate a strong correlation between IRAK4 inhibition and decreased cytokine production, suggesting that this compound could be beneficial in conditions characterized by excessive inflammation.
In Vivo Studies
In vivo models have further corroborated the efficacy of this compound. Animal studies indicated that administration of the compound led to significant reductions in tumor growth in models of pancreatic ductal adenocarcinoma (PDAC), where constitutive activation of IRAK4 is linked to poor prognosis. The compound not only inhibited tumor growth but also enhanced the effectiveness of chemotherapeutic agents like gemcitabine by promoting apoptosis and reducing tumor cell proliferation .
Case Study: PDAC Treatment with this compound
A notable case study involved a murine model of PDAC treated with this compound. The results showed:
- Tumor Volume Reduction: Tumor volumes decreased by an average of 65% compared to control groups.
- Survival Rates: Mice treated with the compound exhibited improved survival rates, with a median survival increase from 30 days to 50 days post-treatment.
Clinical Implications
The potential clinical implications of this compound are vast. Given its ability to modulate immune responses and inhibit tumor growth, it is being explored for use in:
- Autoimmune Diseases: By reducing inflammatory cytokine levels, it may offer therapeutic benefits in conditions like rheumatoid arthritis and lupus .
- Cancer Therapy: Its role as an adjunct to existing chemotherapeutics could enhance treatment outcomes for various cancers associated with IRAK4 dysregulation.
Properties
Molecular Formula |
C24H31FN8O |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
6-[(2R)-2-fluoropropyl]-2-[[1-(2-methyl-2-azaspiro[3.3]heptan-6-yl)pyrazol-4-yl]amino]-4-[(1-methylcyclopropyl)amino]pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C24H31FN8O/c1-15(25)11-32-7-4-18-19(21(32)34)20(30-23(2)5-6-23)29-22(28-18)27-16-10-26-33(12-16)17-8-24(9-17)13-31(3)14-24/h4,7,10,12,15,17H,5-6,8-9,11,13-14H2,1-3H3,(H2,27,28,29,30)/t15-/m1/s1 |
InChI Key |
SZCLPNYLGLGFBB-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@H](CN1C=CC2=C(C1=O)C(=NC(=N2)NC3=CN(N=C3)C4CC5(C4)CN(C5)C)NC6(CC6)C)F |
Canonical SMILES |
CC(CN1C=CC2=C(C1=O)C(=NC(=N2)NC3=CN(N=C3)C4CC5(C4)CN(C5)C)NC6(CC6)C)F |
Origin of Product |
United States |
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